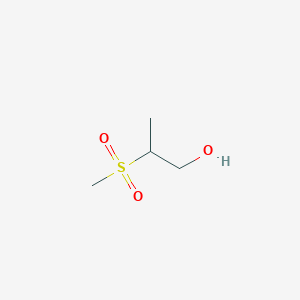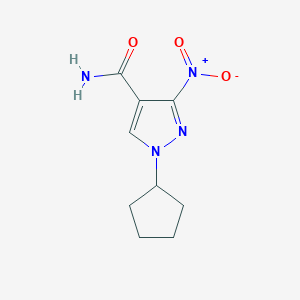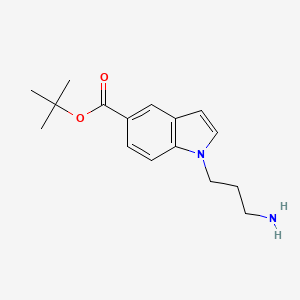![molecular formula C11H10N2O6 B2613907 (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid CAS No. 450384-97-1](/img/structure/B2613907.png)
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid, also known as MNBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNBA belongs to a class of compounds called nitrophenyl-substituted enones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as an anticancer agent. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has also been studied for its potential as an anti-inflammatory and antioxidant agent, as well as for its ability to inhibit the production of nitric oxide, a molecule involved in a range of physiological processes.
Wirkmechanismus
The mechanism of action of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has also been shown to inhibit the Akt signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of nitric oxide. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid inhibits the growth of tumors and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential as a lead compound for drug development. However, (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential to form reactive metabolites that could lead to cytotoxicity.
Zukünftige Richtungen
There are several future directions for research on (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid. One area of interest is the development of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid and its derivatives, particularly with respect to their effects on signaling pathways involved in cancer and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid and its derivatives in animal models and clinical trials.
Synthesemethoden
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid can be synthesized using a multi-step process starting from 2-methoxy-4-nitrobenzaldehyde and ethyl acetoacetate. The first step involves the condensation of 2-methoxy-4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-methoxy-4-nitrostyrene. The second step involves the addition of a strong acid such as hydrochloric acid to the reaction mixture to promote cyclization and form the final product, (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid.
Eigenschaften
IUPAC Name |
(E)-4-(2-methoxy-4-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c1-19-9-6-7(13(17)18)2-3-8(9)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCTMJKDGTIJZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-(2-methoxy-4-nitroanilino)-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)
![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)


![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2613846.png)
![[(3S)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2613847.png)